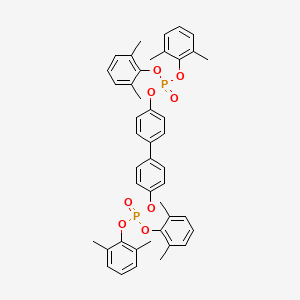
4,4'-Biphenylylenebis(oxy)bisphosphonic acid tetrakis(2,6-dimethylphenyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Biphenylylenebis(oxy)bisphosphonic acid tetrakis(2,6-dimethylphenyl) ester is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of biphenyl groups linked through oxygen atoms to bisphosphonic acid esters, which are further substituted with 2,6-dimethylphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Biphenylylenebis(oxy)bisphosphonic acid tetrakis(2,6-dimethylphenyl) ester typically involves multiple steps, starting with the preparation of the biphenyl core. The biphenyl core is then functionalized with phosphonic acid groups through a series of reactions involving phosphonylation agents. The final step involves esterification with 2,6-dimethylphenyl groups under controlled conditions to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced catalytic systems and purification techniques to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Biphenylylenebis(oxy)bisphosphonic acid tetrakis(2,6-dimethylphenyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where the 2,6-dimethylphenyl groups are replaced with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphonic acid derivatives, while substitution reactions can produce a wide range of substituted biphenyl compounds.
Applications De Recherche Scientifique
4,4’-Biphenylylenebis(oxy)bisphosphonic acid tetrakis(2,6-dimethylphenyl) ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a component in specialized coatings and polymers.
Mécanisme D'action
The mechanism of action of 4,4’-Biphenylylenebis(oxy)bisphosphonic acid tetrakis(2,6-dimethylphenyl) ester involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4’-Bis(diethylphosphonomethyl)biphenyl
- Tetraethyl (biphenyl-4,4’-diyldimethanediyl)bis(phosphonate)
- Phosphonic acid, [1,1’-biphenyl]-4,4’-diylbis(methylene)]bis-, tetraethyl ester
Uniqueness
4,4’-Biphenylylenebis(oxy)bisphosphonic acid tetrakis(2,6-dimethylphenyl) ester is unique due to its specific substitution pattern and the presence of 2,6-dimethylphenyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
147263-99-8 |
|---|---|
Formule moléculaire |
C44H44O8P2 |
Poids moléculaire |
762.8 g/mol |
Nom IUPAC |
[4-[4-bis(2,6-dimethylphenoxy)phosphoryloxyphenyl]phenyl] bis(2,6-dimethylphenyl) phosphate |
InChI |
InChI=1S/C44H44O8P2/c1-29-13-9-14-30(2)41(29)49-53(45,50-42-31(3)15-10-16-32(42)4)47-39-25-21-37(22-26-39)38-23-27-40(28-24-38)48-54(46,51-43-33(5)17-11-18-34(43)6)52-44-35(7)19-12-20-36(44)8/h9-28H,1-8H3 |
Clé InChI |
FFLNNRGRLMXJSR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)OP(=O)(OC2=CC=C(C=C2)C3=CC=C(C=C3)OP(=O)(OC4=C(C=CC=C4C)C)OC5=C(C=CC=C5C)C)OC6=C(C=CC=C6C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


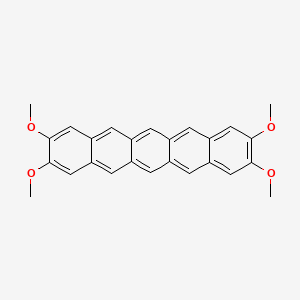
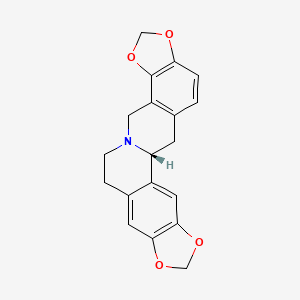
![9-Chloro-5,6-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14175131.png)
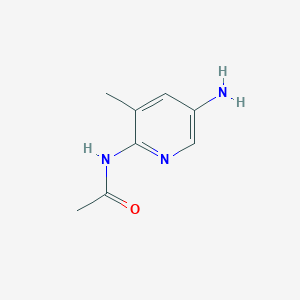


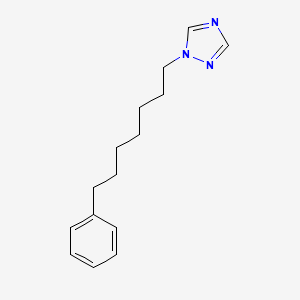
![1H-Pyrrolo[2,3-b]pyridine, 2-cyclopropyl-5-fluoro-, 7-oxide](/img/structure/B14175152.png)
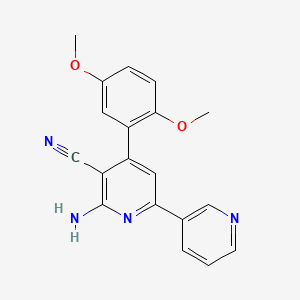
![3,5-Bis{[tri(propan-2-yl)silyl]ethynyl}phenol](/img/structure/B14175163.png)
![2-Pyrimidinamine, 4-(6-bromo-4-ethoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14175167.png)
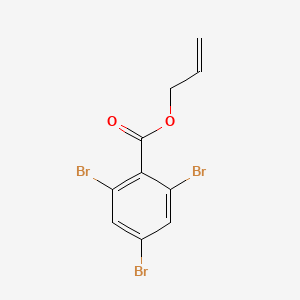
![16-[(Carboxymethyl)(propanoyl)amino]hexadecanoic acid](/img/structure/B14175189.png)
![2-Pyrimidinamine, 4-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14175190.png)
